molecular formula C7F15NaO3S B6595325 Pentadecafluoroheptane-1-sulfonic acid sodium salt CAS No. 21934-50-9

Pentadecafluoroheptane-1-sulfonic acid sodium salt

Cat. No.: B6595325
CAS No.: 21934-50-9
M. Wt: 472.11 g/mol
InChI Key: IUWVEVPHMRSHMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecafluoroheptane-1-sulfonic acid sodium salt is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated heptane backbone (C₇) with 15 fluorine atoms and a sulfonic acid group neutralized by sodium. Its molecular formula is C₇HF₁₅NaO₃S, with a calculated molecular weight of 472.15 g/mol (based on constituent atomic masses). This compound belongs to a class of synthetic chemicals known for their thermal stability, chemical resistance, and surfactant properties.

Properties

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O3S.Na/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWVEVPHMRSHMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032634
Record name Sodium perfluoroheptane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21934-50-9
Record name Sodium perfluoroheptane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecafluoroheptane-1-sulfonic acid sodium salt typically involves the fluorination of heptane-1-sulfonic acid. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and equipment is crucial in achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

Pentadecafluoroheptane-1-sulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various fluorinated derivatives .

Mechanism of Action

The mechanism of action of pentadecafluoroheptane-1-sulfonic acid sodium salt involves its interaction with molecular targets through its sulfonic acid group. This interaction can lead to various biochemical and chemical effects, depending on the specific application. The compound’s fluorinated carbon chain contributes to its stability and reactivity, making it effective in various pathways .

Comparison with Similar Compounds

Key Findings:

Chain Length and Fluorination: The target compound (C₇) bridges shorter-chain PFAS (e.g., PFHxS, C₆) and longer-chain PFAS (e.g., PFOS, C₈). Shorter chains generally exhibit lower bioaccumulation but retain environmental persistence . Non-fluorinated analogs (e.g., sodium 1-hexanesulfonate) lack the thermal/chemical stability of PFAS but degrade more readily .

Counterion Effects :

  • Sodium salts (e.g., target compound, sodium 1-hexanesulfonate) are widely used in chromatography due to high water solubility. Potassium salts (e.g., 3872-25-1) may offer alternative solubility profiles for niche applications .

Structural Variations :

  • Branched PFAS (e.g., 2-(perfluorohexyl)ethane-1-sulfonic acid sodium salt) exhibit distinct physicochemical behaviors, such as altered melting points (>230°C for branched vs. ~200°C for linear C₇ PFAS) .

Regulatory and Environmental Impact: The target compound’s C₇ chain may position it as a replacement for phased-out C₈ PFAS (e.g., PFOS), though regulatory scrutiny persists due to PFAS class-wide concerns . Non-fluorinated surfactants (e.g., 1-pentadecanesulfonic acid sodium salt) are preferred for lower environmental impact but lack PFAS performance in extreme conditions .

Research and Industrial Relevance

  • Chromatography : Sodium salts of perfluoroalkane sulfonic acids are critical in reversed-phase HPLC for separating polar compounds. Chain length (C₆ vs. C₇) affects retention times and selectivity .
  • Toxicity and Remediation : While shorter-chain PFAS like the target compound are less bioaccumulative, they still require advanced remediation techniques (e.g., activated carbon filtration) due to resistance to degradation .
  • Synthetic Alternatives : Research into branched and partially fluorinated sulfonic acids aims to balance performance with reduced environmental harm .

Biological Activity

Pentadecafluoroheptane-1-sulfonic acid sodium salt (PFHSS) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, safety, and implications based on diverse research findings.

  • Chemical Formula : C7F15NaO3S
  • Molecular Weight : 396.2 g/mol
  • CAS Number : 37447-31-1
  • Solubility : Highly soluble in water, making it suitable for various biochemical applications.

PFHSS exhibits surfactant properties, which can influence biological membranes and cellular processes. Its unique structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can lead to various biological effects, including:

  • Cell Membrane Disruption : PFHSS can integrate into cell membranes, leading to increased permeability and potential cytotoxicity.
  • Protein Interaction : The compound may affect protein folding and function through hydrophobic interactions.

Toxicological Studies

Research indicates that PFHSS poses several health risks, particularly concerning its long-term exposure effects:

  • Cytotoxicity : Studies have shown that PFHSS can induce cell death in various cell lines at high concentrations. For instance, a study reported significant cytotoxic effects on human hepatoma cells (HepG2) when exposed to PFHSS concentrations exceeding 100 µM .
  • Endocrine Disruption : Preliminary studies suggest that PFHSS may interfere with endocrine functions, although more research is needed to establish the extent of this effect.

Case Studies

  • Study on Cellular Effects :
    • A study published in Environmental Science & Technology examined the effects of PFHSS on human lung epithelial cells. Results indicated that exposure led to increased oxidative stress markers and apoptosis at concentrations above 50 µM .
  • Aquatic Toxicity Assessment :
    • Research conducted on aquatic organisms revealed that PFHSS exhibits high toxicity to fish species, with LC50 values indicating significant lethality at low concentrations. This raises concerns about its environmental impact and bioaccumulation potential .

Data Table: Summary of Biological Effects

Biological EffectObserved OutcomeReference
CytotoxicityInduces apoptosis in HepG2 cells
Membrane DisruptionAlters permeability in lipid bilayers
Endocrine DisruptionPotential interference with hormone signaling
Aquatic ToxicityHigh toxicity to fish (LC50 values)

Safety and Handling

Given the potential hazards associated with PFHSS, appropriate safety measures are essential:

  • Personal Protective Equipment (PPE) : Use gloves and eye protection when handling.
  • Storage : Store in a cool, well-ventilated area away from incompatible substances.
  • Disposal : Follow local regulations for hazardous waste disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.